5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol
5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol
Brand Name:
Vulcanchem
CAS No.:
637776-91-1
VCID:
VC0156539
InChI:
InChI=1S/C21H18O3/c22-19-12-18(13-20(23)14-19)7-6-16-8-10-21(11-9-16)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+
SMILES:
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)O)O
Molecular Formula:
C21H18O3
Molecular Weight:
318.4 g/mol
5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol
CAS No.: 637776-91-1
Reference Standards
VCID: VC0156539
Molecular Formula: C21H18O3
Molecular Weight: 318.4 g/mol
CAS No. | 637776-91-1 |
---|---|
Product Name | 5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol |
Molecular Formula | C21H18O3 |
Molecular Weight | 318.4 g/mol |
IUPAC Name | 5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol |
Standard InChI | InChI=1S/C21H18O3/c22-19-12-18(13-20(23)14-19)7-6-16-8-10-21(11-9-16)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+ |
Standard InChIKey | GIBUZCYDDPTVFK-VOTSOKGWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)O)O |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)O)O |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)O)O |
Synonyms | (E)-5-(4-(Benzyloxy)styryl)benzene-1,3-diol; Resveratrol Impurity D |
PubChem Compound | 23248055 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume